Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
“Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate” is a chemical compound with the molecular formula C14H12ClFN2O3 . It is also known by other names such as “Ethyl 1-Cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate” and “7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester” among others .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods mentioned in the literature involves masking of the C2,3 double bond through reduction, followed by regioselective deprotonation of the C5 position and methylation. Then, the C2,3 double bond is regenerated via selenation, oxidation, and syn-elimination .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclopropyl group, a fluorine atom, a chlorine atom, and an ethyl ester group. The InChI string for this compound is "InChI=1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.71 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has four rotatable bonds . Its exact mass and monoisotopic mass are both 309.0567991 g/mol . Its topological polar surface area is 46.6 Ų .Scientific Research Applications
Synthesis Processes
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a significant compound in scientific research, has been synthesized using various methods. For instance, a process involving masking of the C 2,3 double bond, regiosselective deprotonation, methylation, and regeneration of the double bond via selenation, oxidation, and syn-elimination was described by Kiely (1991) (Kiely, 1991). Additionally, a microwave-assisted synthesis method significantly reduced the time and steps involved, making the process more efficient (Leyva-Ramos et al., 2017) (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).
Antibacterial Applications
A key area of application for this compound is in antibacterial research. Several studies have demonstrated its potential as a precursor for various antibacterial agents. For example, Miyamoto et al. (1987) synthesized derivatives of this compound with antibacterial properties, including enoxacin (Miyamoto et al., 1987). The antibacterial activity of these derivatives was further studied by Matsumoto et al. (1984), who found significant in vitro and in vivo efficacy (Matsumoto et al., 1984).
Antitumor Potential
This compound has also been explored for its antitumor properties. Tsuzuki et al. (2004) investigated its structure-activity relationships, finding certain derivatives to exhibit potent cytotoxic activity against murine leukemia and human tumor cell lines (Tsuzuki et al., 2004).
properties
IUPAC Name |
ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCZOVMOKFTUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471143 | |
Record name | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
CAS RN |
96568-07-9 | |
Record name | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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